N-benzyl-2,4-dimethoxybenzenesulfonamide

説明

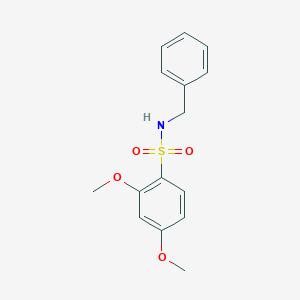

N-Benzyl-2,4-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzyl group attached to the sulfonamide nitrogen and methoxy substituents at the 2- and 4-positions of the benzene ring. Sulfonamides are known for their diverse pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties, which are influenced by substituent patterns and electronic effects .

特性

分子式 |

C15H17NO4S |

|---|---|

分子量 |

307.4 g/mol |

IUPAC名 |

N-benzyl-2,4-dimethoxybenzenesulfonamide |

InChI |

InChI=1S/C15H17NO4S/c1-19-13-8-9-15(14(10-13)20-2)21(17,18)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 |

InChIキー |

DJINJDNGAIBRCS-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)OC |

正規SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Antioxidant Activity

- N-Benzyl-2,2,2-trifluoroacetamide : Exhibited 78.97% antioxidant activity at 1,000 µg/mL in DPPH assays and demonstrated concentration-dependent cupric ion reducing capacity (1.352 mM Fe(II)/g) . The trifluoroacetyl group likely enhances electron-withdrawing effects, stabilizing radical intermediates.

- Nitrones (e.g., 10a–d): Fluorinated aryl groups (e.g., 2,4-difluorophenyl in 10c) improved DPPH scavenging (64.5–96%) and LOX inhibition (IC₅₀ = 10 µM) compared to non-fluorinated analogs .

- N-(2,4-Dimethoxyphenyl)benzenesulfonamide : Methoxy groups at 2- and 4-positions may enhance solubility and radical scavenging via electron-donating effects, though direct antioxidant data are unavailable .

Table 1: Antioxidant Activity Comparison

*Predicted activity based on methoxy groups’ electron-donating properties.

Antimicrobial and Antifungal Activity

- N-Benzyl-2,2,2-trifluoroacetamide : Showed broad antifungal activity (MIC = 15.62–62.5 µg/mL against Aspergillus flavus and Candida albicans) and moderate antibacterial effects .

- N-Benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide : A structurally distinct benzamide derivative with a pyridinyl group demonstrated high logP (5.27), indicating lipophilicity conducive to membrane penetration .

Key Research Findings and Implications

Substituent-Driven Bioactivity : Fluorinated and methoxy substituents enhance antioxidant and antimicrobial activities by modulating electronic properties and solubility .

Enzyme Inhibition Potential: The sulfonamide moiety in this compound may target enzymes like CYP51, similar to clinically used antifungals .

Contradictions in Assay Results : ABTS•+ scavenging was negligible in nitrones (<46%) but significant in N-benzyl-2,2,2-trifluoroacetamide, highlighting assay-dependent variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。